molecular formula C11H15Cl2NOS B1403082 2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride CAS No. 1307248-42-5

2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride

Cat. No.: B1403082
CAS No.: 1307248-42-5
M. Wt: 280.2 g/mol
InChI Key: MKWSNBCLILHOHD-UHFFFAOYSA-N
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Description

“2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride” is a chemical compound with the molecular formula C11H14ClNOS . It has a molecular weight of 243.75 g/mol . The IUPAC name for this compound is 2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4’-piperidine] .


Molecular Structure Analysis

The molecular structure of this compound includes a spiro[piperidine-4,7’-thieno[2,3-c]pyran] scaffold . The InChI code for this compound is InChI=1S/C11H14ClNOS/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11/h7,13H,1-6H2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.75 g/mol and a computed XLogP3-AA value of 2.2 . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 49.5 Ų . The compound has a complexity of 245 .

Scientific Research Applications

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

The use of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries, illustrates the broader applicability of complex organic compounds. These scaffolds, including similar structures to the compound , have seen intensive investigation due to their synthetic applications and bioavailability. The review emphasizes the synthetic pathways employed for the development of various derivatives through one-pot multicomponent reactions, highlighting the role of diverse catalysts in the synthesis of lead molecules for drug discovery (Parmar, Vala, & Patel, 2023).

Spiropiperidines in Drug Discovery

Spiropiperidines, including compounds structurally related to the chemical , have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. This review classifies the synthesis of spiropiperidines based on synthetic strategy, indicating their synthesis for drug discovery projects and highlighting the methods for constructing spiropiperidine frameworks. The lack of certain spiropiperidines in drug discovery is discussed, pointing towards the need for general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Dipeptidyl Peptidase IV Inhibitors

The compound's relevance to the field of type 2 diabetes mellitus treatment is illustrated by research on dipeptidyl peptidase IV (DPP IV) inhibitors, where various chemical groups, including piperidines and related structures, have been explored as antidiabetic drugs. This review covers patents and discusses the intense research efforts to find new DPP IV inhibitors, reflecting on the importance of structural diversity in the development of effective treatments for diabetes (Mendieta, Tarragó, & Giralt, 2011).

Biochemical Analysis

Biochemical Properties

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of apolipoprotein L1 (APOL1), a protein involved in lipid metabolism and associated with certain kidney diseases . The interaction between 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride and APOL1 is characterized by binding to the protein’s active site, thereby preventing its normal function.

Cellular Effects

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can alter gene expression and cellular metabolism, leading to changes in cell function and viability.

Molecular Mechanism

At the molecular level, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride exerts its effects through several mechanisms. One of the primary actions is the inhibition of APOL1 by binding to its active site . This binding prevents APOL1 from interacting with its natural substrates, thereby disrupting its normal function. Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride has been shown to modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride have been observed to change over time. The compound exhibits good stability under standard storage conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term studies have shown that prolonged exposure to 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can lead to sustained alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as reducing inflammation and protecting against kidney damage . At higher doses, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can cause toxic effects, including liver damage and impaired renal function . These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride can influence metabolic flux and alter the levels of various metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride within tissues is influenced by factors such as tissue permeability and the presence of binding proteins.

Subcellular Localization

The subcellular localization of 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, 2’-Chloro-4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] hydrochloride may undergo post-translational modifications that direct it to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.

Properties

IUPAC Name

2-chlorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine];hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS.ClH/c12-9-7-8-1-6-14-11(10(8)15-9)2-4-13-5-3-11;/h7,13H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWSNBCLILHOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCNCC2)C3=C1C=C(S3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307248-42-5
Record name Spiro[piperidine-4,7′-[7H]thieno[2,3-c]pyran], 2′-chloro-4′,5′-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1307248-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran] (50 g, 238.88 mmol) in a mixture of acetic acid (400 mL) and methyl t-butyl ether (40 mL) is cooled to 15° C. Then, a solution of sulfuryl chloride (21.20 mL, 262.77 mmol) in acetic acid (100 mL) is added dropwise in 40 min at that temperature (internal temperature=15° C.-22° C.) and the mixture is stirred at room temperature for 20 hr. Then, a solution of sulfuryl chloride (11.56 mL, 143.33 mmol) in acetic acid (50 mL) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 30 min. and then it is added dropwise (30 min) over methyl t-butyl ether (1 L) cooling with ice/water bath with stirring. A white suspension is formed and the solid is filtered. To obtain a second crop of material, the filtrate is concentrated (refilling with methyl t-butyl ether via rotavap). Resulting solid is suspended in methyl t-butyl ether (300 mL), suspension is stirred at reflux (bath: 100° C.) and methanol (30 mL) is added till a cloudy suspension is formed. Then, the suspension is cooled to room temperature overnight. The suspension is further cooled in a ice/water bath and filtered. Solid is washed with methyl t-butyl ether (50 mL) and combined with first crop to give the title compound in a 60% yield. MS (m/z): 244 (M+1).
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
21.2 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
11.56 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 2
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 3
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 4
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 5
Reactant of Route 5
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride
Reactant of Route 6
2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride

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